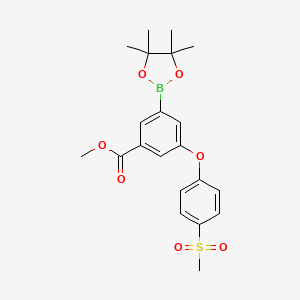

1,3,2-dioxaborolan-2-yl)benzoate

Beschreibung

BenchChem offers high-quality 1,3,2-dioxaborolan-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-dioxaborolan-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1235567-13-1 |

|---|---|

Molekularformel |

C21H25BO7S |

Molekulargewicht |

432.294 |

IUPAC-Name |

methyl 3-(4-methylsulfonylphenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C21H25BO7S/c1-20(2)21(3,4)29-22(28-20)15-11-14(19(23)26-5)12-17(13-15)27-16-7-9-18(10-8-16)30(6,24)25/h7-13H,1-6H3 |

InChI-Schlüssel |

LIKZVTMRXYRCHJ-UHFFFAOYSA-N |

SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3=CC=C(C=C3)S(=O)(=O)C)C(=O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

chemical structure of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

The Modular Architect for Biaryl Synthesis

Part 1: Executive Summary

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 171364-80-0) is a high-value organoboron intermediate that serves as a linchpin in modern medicinal chemistry and materials science.[1][2] Often referred to as 4-(Methoxycarbonyl)phenylboronic acid pinacol ester , this compound combines two critical functionalities: a pinacol boronate ester for robust Suzuki-Miyaura cross-coupling and a methyl ester for downstream diversification (e.g., hydrolysis to acids or conversion to amides).

Unlike free boronic acids, which are prone to protodeboronation and trimerization (boroxine formation), this pinacol ester offers superior thermal stability and solubility in organic solvents, making it the reagent of choice for scalable GMP manufacturing of biaryl drug substances.

Part 2: Chemical Identity & Physicochemical Core[3]

| Property | Data |

| IUPAC Name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| CAS Number | 171364-80-0 |

| Molecular Formula | C₁₄H₁₉BO₄ |

| Molecular Weight | 262.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 81–84 °C |

| Solubility | Soluble in DCM, THF, DMF, Toluene; Insoluble in water |

| Storage | 2–8 °C, Desiccated (Hydrolysis sensitive over long periods) |

Part 3: Structural Analysis & Electronic Properties

The molecule features a para-substituted benzene ring. The electronic push-pull relationship between the electron-withdrawing ester group and the empty p-orbital of the boron atom dictates its reactivity.

Structural Logic Diagram

The following diagram illustrates the functional segmentation of the molecule, highlighting the reactive centers.

Figure 1: Functional decomposition of the molecule. The pinacol group (blue) protects the boron center, preventing trimerization, while the ester (red) remains orthogonal to coupling conditions.

Mechanistic Insight: The pinacol ligand donates electron density from its oxygen lone pairs into the empty p-orbital of the boron. This reduces the Lewis acidity of the boron center compared to the free acid, making it less susceptible to nucleophilic attack by water (hydrolysis) during storage, yet sufficiently reactive for transmetallation when activated by a base.

Part 4: Synthesis & Manufacturing (The Self-Validating Protocol)

The industrial standard for synthesizing this compound is the Miyaura Borylation . This route avoids the use of cryogenic lithiation (e.g., n-BuLi), which is incompatible with the electrophilic ester group.

Protocol: Pd-Catalyzed Miyaura Borylation

Reagents: Methyl 4-bromobenzoate (1.0 eq), Bis(pinacolato)diboron (

Step-by-Step Workflow:

-

Inerting: Charge a reaction vessel with methyl 4-bromobenzoate,

, and KOAc. Cycle vacuum/nitrogen 3 times. Oxygen is the enemy of the Pd(0) catalyst. -

Solvation: Add degassed 1,4-dioxane.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of nitrogen. The solution typically turns orange/red.

-

Reaction: Heat to 80–90 °C for 4–12 hours.

-

Checkpoint: The reaction mixture turns black (Pd precipitation) if the catalyst dies prematurely. A dark brown, homogeneous solution usually indicates active catalysis.

-

-

Workup: Filter through Celite to remove inorganic salts and Pd black. Concentrate and recrystallize from Hexanes/EtOAc.

Reaction Pathway Diagram

Figure 2: The Miyaura Borylation catalytic cycle. The use of KOAc is critical; stronger bases (e.g., NaOH) can hydrolyze the starting ester or the product.

Part 5: Reactivity Profile & Applications

1. Suzuki-Miyaura Cross-Coupling

This reagent is the "electrophilic" partner (conceptually, though mechanistically nucleophilic after base activation) in Suzuki couplings.

-

Utility: Used to attach the 4-(methoxycarbonyl)phenyl motif to aryl halides.

-

Base Selection: Weak bases (

, -

Atom Economy: The pinacol group is a leaving group. While stable, it generates high molecular weight waste compared to free boronic acids.

2. Drug Discovery Case Study

In the synthesis of Sartan analogues (angiotensin II receptor blockers), the biphenyl core is often constructed using this boronate.

-

Example: Coupling with ortho-halo tetrazoles or sulfonamides.

-

The methyl ester serves as a "masked" carboxylic acid, which improves cell permeability during early screening and can be saponified (

) in the final step to yield the active pharmaceutical ingredient (API).

Part 6: Analytical Validation (Quality Control)

To ensure the integrity of the material before use, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR) Expectations

Solvent:

| Proton ( | Shift ( | Multiplicity | Integration | Assignment |

| Ar-H (ortho to ester) | ~8.01 | Doublet (d) | 2H | Deshielded by carbonyl |

| Ar-H (ortho to boron) | ~7.86 | Doublet (d) | 2H | Deshielded by boron |

| -OCH₃ | ~3.92 | Singlet (s) | 3H | Methyl ester |

| Pinacol -CH₃ | ~1.35 | Singlet (s) | 12H | Pinacol methyls |

Self-Validation Check: If you see a broad singlet around 4.0–6.0 ppm, your pinacol ester has partially hydrolyzed to the boronic acid (–B(OH)₂). If the integral of the pinacol methyls (1.35 ppm) is <12H relative to the aromatic protons, hydrolysis has occurred.

TLC Visualization

-

Rf Value: Typically 0.4–0.6 in 10% EtOAc/Hexanes (higher than the free acid).

-

Stain: Curcumin (turns red/orange) or KMnO₄ (oxidizes the diol). UV active (254 nm) due to the benzoate chromophore.

Part 7: Handling & Safety

-

Hazard: Causes skin irritation (H315), serious eye irritation (H319).

-

Storage: Hygroscopic. Store under Argon/Nitrogen at 2–8°C.

-

Stability: Stable to air for short periods (days), but long-term exposure to moisture leads to hydrolysis.

References

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry.[3] Link

-

PubChem. Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CID 2773500).[4] National Library of Medicine. Link

-

Sigma-Aldrich. 4-(Methoxycarbonyl)phenylboronic acid pinacol ester Product Sheet.Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry.[3] Link

Sources

Technical Whitepaper: Chemical Profiling and Application Protocols for 3-(1,3,2-Dioxaborolan-2-yl)benzoate Derivatives in Cross-Coupling Syntheses

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In modern medicinal chemistry and drug discovery, the construction of functionalized biaryl scaffolds is a critical path to novel therapeutics. Among the most reliable methodologies for this is the Suzuki-Miyaura cross-coupling reaction. Within this domain, 3-(1,3,2-dioxaborolan-2-yl)benzoate derivatives —specifically their pinacol esters (Bpin)—serve as highly versatile, bench-stable electrophilic coupling partners.

This whitepaper provides an in-depth technical analysis of these derivatives, detailing their chemical registry data, the mechanistic rationale behind their stability, and a self-validating experimental protocol for their application in complex organic synthesis.

Core Chemical Identity & CAS Registry Data

The 3-(1,3,2-dioxaborolan-2-yl)benzoate core can be functionalized into various derivatives depending on the downstream requirements of the synthetic route (e.g., esterification for protection, amidation for pharmacophore attachment). The table below consolidates the quantitative data and verified CAS Registry Numbers for the most critical derivatives utilized in pharmaceutical development.

| Derivative Name | Functional Group | CAS Registry Number | Molecular Formula | Molecular Weight |

| Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Methyl Ester | 1[1] | C₁₄H₁₉BO₄ | 262.11 g/mol |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | Carboxylic Acid | 2[2] | C₁₃H₁₇BO₄ | 248.09 g/mol |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Primary Amide | 3[3] | C₁₃H₁₈BNO₃ | 247.10 g/mol |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | Nitrile | 4[4] | C₁₃H₁₆BNO₂ | 229.08 g/mol |

| N-(2-Dimethylaminoethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Substituted Amide | 5[5] | C₁₇H₂₇BN₂O₃ | 318.22 g/mol |

Mechanistic Insights: The Superiority of the Pinacol Ester (Bpin)

While free boronic acids (B(OH)₂) are theoretically atom-economical, they are notoriously prone to trimerization into boroxines and undergo rapid protodeboronation under basic conditions.

By utilizing the pinacol ester variant—such as1[1]—chemists exploit a thermodynamic advantage. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring introduces significant steric bulk. These four methyl groups effectively shield the empty p-orbital of the boron atom from premature nucleophilic attack by water or other Lewis bases. This steric shielding ensures the reagent remains bench-stable for months and survives complex, multi-step synthetic sequences prior to the cross-coupling event.

Catalytic Cycle Pathway

Mechanistic pathway of the Suzuki-Miyaura coupling using the 3-(Bpin)benzoate derivative.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details the coupling of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with a generic aryl bromide. This is designed as a self-validating system , ensuring that failure points are immediately identifiable.

Step 1: Reagent Preparation & Degassing

-

Procedure: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 equiv), and K₂CO₃ (2.5 equiv). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with Argon gas for 15 minutes.

-

Causality: Oxygen is highly detrimental to the active Pd(0) species, leading to irreversible oxidation into inactive Pd(II) complexes (e.g., Palladium black). Sparging physically displaces dissolved O₂. The biphasic Dioxane/H₂O system is critical: Dioxane solubilizes the organic substrates, while H₂O dissolves the K₂CO₃, generating the carbonate/hydroxide ions strictly required for the base-exchange step of the catalytic cycle.

Step 2: Catalyst Addition & Reaction Initiation

-

Procedure: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 90°C for 4-6 hours.

-

Causality: Pd(dppf)Cl₂ acts as a pre-catalyst that is reduced in situ to the active Pd(0) species. The bidentate 'dppf' (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (~99°). This specific geometric constraint sterically accelerates the final reductive elimination step, driving the reaction forward rapidly and minimizing competitive homocoupling side-reactions.

Step 3: Self-Validating Reaction Monitoring

-

Procedure: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS.

-

Validation Logic: The explicit disappearance of the starting boronate ester mass signal (m/z 263.1 [M+H]⁺) coupled with the appearance of the biaryl product mass confirms successful transmetalation and elimination. Diagnostic check: If the boronate ester is consumed but the product mass is absent, it indicates protodeboronation (hydrolysis of the C-B bond), immediately signaling to the chemist that the solvent was improperly degassed or the reaction temperature exceeded thermal limits.

Step 4: Quench and Aqueous Workup

-

Procedure: Cool the vessel to room temperature, dilute with EtOAc, and wash with saturated aqueous NaCl (brine) three times. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Causality: Brine effectively partitions the water-miscible 1,4-dioxane and inorganic salts into the aqueous layer. Na₂SO₄ removes residual micro-droplets of water prior to flash chromatography, preventing the deactivation of the silica gel stationary phase.

Self-validating experimental workflow for the synthesis and isolation of biaryl compounds.

Downstream Applications in Drug Development

Once the biaryl system is successfully formed, the benzoate moiety serves as a highly versatile synthetic handle. The methyl ester can be readily saponified to the corresponding2[2] using LiOH in THF/Water. This free carboxylic acid is then primed for amide coupling (utilizing coupling reagents like HATU or EDC/HOBt with DIPEA) to attach complex amine-bearing pharmacophores, ultimately generating target molecules with high structural diversity.

References

- Fisher Scientific. "Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 98.0+%, TCI America".

- Fisher Scientific. "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid 98.0+%, TCI America".

- Alchimica. "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (1 x 5 g)".

- Fisher Scientific. "CAS RN 214360-46-0".

- Santa Cruz Biotechnology. "N-(2-Dimethylaminoethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide".

Sources

- 1. Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (1 x 5 g) | Alchimica [shop.alchimica.cz]

- 4. CAS RN 214360-46-0 | Fisher Scientific [fishersci.dk]

- 5. N-(2-Dimethylaminoethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | CAS 840521-76-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Physicochemical Profiling and Solubility Dynamics of Benzoate Boronic Esters: A Technical Guide

Topic: Physicochemical Profiling and Solubility Dynamics of Benzoate Boronic Esters Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Benzoate boronic esters—specifically aryl boronic esters bearing carboxylic ester motifs (e.g., methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)—represent a critical scaffold in medicinal chemistry and organic synthesis. While widely utilized as robust intermediates in Suzuki-Miyaura cross-couplings, their utility in drug delivery (as reactive oxygen species-responsive prodrugs) and chemical biology (as carbohydrate sensors) is expanding.

This guide moves beyond basic characterization, offering a deep dive into the solubility-stability paradox inherent to these compounds: they are lipophilic enough to cross membranes yet susceptible to hydrolytic equilibrium that dictates their bioavailability and shelf-life.

Structural & Physical Characterization

The Lewis Acid Core

The defining feature of benzoate boronic esters is the boron atom's empty

-

Hybridization: The boron atom is

hybridized (trigonal planar) in its neutral state. -

Reactivity: It acts as a Lewis acid, readily accepting electron density from nucleophiles (like

or water), transitioning to a tetrahedral

Solid-State Properties

Benzoate boronic esters, particularly pinacol (Bpin) derivatives, typically crystallize as white to off-white solids. Unlike free boronic acids, which form hydrogen-bonded "infinite sheets" or dimers in the solid state (leading to high melting points and low organic solubility), pinacol esters lack the donor OH groups necessary for this network. Consequently, they exhibit lower melting points and superior solubility in organic solvents.

Table 1: Comparative Physical Properties

| Property | Methyl 4-boronobenzoate (Free Acid) | Methyl 4-(pinacolboronato)benzoate (Ester) |

| Molecular Weight | ~179.97 g/mol | ~262.11 g/mol |

| State (RT) | Solid (Powder) | Solid (Crystalline/Powder) |

| Melting Point | >220°C (often decomposes) | 80–84°C |

| LogP (Est.) | ~1.2 (pH dependent) | ~2.5 – 3.0 |

| Solubility (Water) | Low (< 1 mg/mL at pH 7) | Very Low (Hydrolysis limited) |

| Solubility (DMSO) | High | Very High |

| Hygroscopicity | High (forms anhydrides/boroxines) | Low (stable lattice) |

Solubility and Hydrolytic Dynamics

The Solubility-Hydrolysis Nexus

Measuring the "solubility" of a boronic ester in water is technically a misnomer. In aqueous media, the ester undergoes hydrolysis to release the free boronic acid and the diol (e.g., pinacol).[1] Therefore, the observed solubility is often that of the free boronic acid or the boronate anion , depending on pH.

Mechanism of Action[1][2]

-

Neutral Hydrolysis: Water attacks the empty

-orbital. This is slow for hindered esters (pinacol) but significant over time. -

Base-Catalyzed Hydrolysis: Hydroxide attack forms a tetrahedral intermediate, which rapidly collapses to the free acid.

-

Ionization: At pH > pKa (typically ~8-9 for aryl boronic acids), the species exists as the soluble boronate anion.

Visualization of Dynamic Equilibrium

The following diagram illustrates the competing pathways defining the solution-state behavior of benzoate boronic esters.

Figure 1: The hydrolytic and ionization pathways of benzoate boronic esters. Note that high pH drives the equilibrium toward the soluble anion, effectively "dissolving" the compound by chemically modifying it.

Experimental Protocols

Protocol: High-Throughput Solubility Determination (HPLC-UV)

Objective: Accurately determine the thermodynamic solubility of benzoate boronic esters while accounting for hydrolytic instability. Challenge: Standard reverse-phase HPLC can induce on-column hydrolysis due to aqueous mobile phases.

Materials:

-

Compound: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.[3][4][5][6]

-

Solvents: DMSO (stock), Acetonitrile (ACN), 0.1% Formic Acid in Water (Buffer A).

-

Standard: Benzophenone (internal standard).

Workflow:

-

Stock Preparation: Dissolve 10 mg of ester in 1 mL DMSO (10 mg/mL).

-

Equilibration:

-

Aliquot 20 µL of stock into a 96-well plate.

-

Add 180 µL of buffer (pH 1.2, 7.4, and 10.0).

-

Critical Step: Incubate at 25°C for only 2 hours (kinetic solubility) or 24 hours (thermodynamic solubility). Note: Longer incubation at pH 7.4/10.0 will favor hydrolysis products.

-

-

Filtration: Centrifuge at 4000 rpm for 10 mins or use a 0.22 µm PVDF filter plate.

-

Analysis (Fast-LC):

-

Column: C18 (e.g., Waters BEH), 1.7 µm.

-

Mobile Phase: High organic gradient (Start 50% ACN to minimize aqueous exposure time).

-

Detection: UV at 254 nm (benzoate chromophore).

-

-

Calculation:

Protocol: Hydrolytic Stability Assay

Objective: Quantify the half-life (

-

Spike: Add ester (10 µM final) to PBS (pH 7.4) containing 10% DMSO.

-

Sampling: Inject directly into HPLC at

min. -

Quantification: Monitor the disappearance of the Ester peak and the appearance of the Acid peak (which usually elutes earlier).

-

Data Fitting: Plot

vs. time to determine

Visualization of Experimental Workflow

Figure 2: Step-by-step workflow for assessing solubility while mitigating hydrolytic artifacts.

Applications in Drug Development[2][5][7][8]

Prodrug Strategies (ROS Activation)

Benzoate boronic esters are increasingly used as prodrug moieties. The boronic ester masks the polarity of the free acid or phenol. In the presence of Reactive Oxygen Species (ROS) like

-

Design Rule: Electron-withdrawing groups on the benzoate ring (e.g., fluorine) accelerate this oxidation rate.

Suzuki-Miyaura Coupling

In process chemistry, the solubility profile dictates the solvent choice.

-

Green Chemistry: Benzoate boronic esters are often soluble in "green" solvents like 2-MeTHF or Ethanol/Water mixtures, facilitating industrial scale-up compared to the less soluble free acids.

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[7][8][9][10][11] Wiley-VCH. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Adamczyk-Woźniak, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.[12] Journal of Solution Chemistry.[13] Link

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[7] MedChemComm. Link

-

Marinaro, W. A., & Stella, V. J. (2015). Physical and Chemical Properties of Boronic Acids: Formulation Implications. University of Kansas.[14] Link

Sources

- 1. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C15H20BBrO4 | CID 59610334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benz… [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C14H19BO4 | CID 2773500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. d-nb.info [d-nb.info]

- 14. DSpace [kuscholarworks.ku.edu]

stability of 1,3,2-dioxaborolan-2-yl benzoate in ambient conditions

This guide provides an in-depth technical analysis of the stability and handling of 1,3,2-dioxaborolan-2-yl benzoate .

Executive Summary

1,3,2-dioxaborolan-2-yl benzoate is a mixed anhydride formed between a cyclic boronic acid (derived from ethylene glycol) and benzoic acid. Unlike the widely used pinacol arylboronates (which are shelf-stable), this specific molecule is highly moisture-sensitive and chemically reactive.

It functions primarily as an activated acylating agent or a Lewis acidic intermediate. In ambient conditions (25°C, ~50% RH), it undergoes rapid hydrolysis, cleaving the B-O-C(O) anhydride bond to release benzoic acid and the corresponding boronic acid/ester byproducts. Consequently, it requires strict exclusion of moisture and storage under inert atmosphere (Argon/Nitrogen) at low temperatures.

Chemical Identity & Structural Vulnerabilities[1][2]

To understand the stability profile, we must first analyze the structural components that drive its reactivity.

| Feature | Description | Impact on Stability |

| Chemical Class | Boron Carboxylate (Mixed Anhydride) | High Reactivity. The B-O-C(O) linkage is energetically favorable for nucleophilic attack compared to simple B-C or B-O-C bonds. |

| Ring System | 1,3,2-Dioxaborolane (Ethylene Glycol derivative) | Moderate Instability. The 5-membered ring possesses higher ring strain and less steric protection than the 6-membered or tetramethyl-substituted (pinacol) analogs. |

| Leaving Group | Benzoate ( | Good Leaving Group. Upon hydrolysis, the resonance-stabilized benzoate anion is readily displaced. |

| Lewis Acidity | Boron Center ( | Nucleophilic Target. The empty p-orbital on the boron atom acts as a strong Lewis acid, inviting attack from water or alcohols. |

Stability Profile in Ambient Conditions

Hydrolytic Instability (Moisture)

The primary degradation pathway is hydrolysis. Upon exposure to ambient humidity, the molecule degrades via a two-stage mechanism:

-

Primary Hydrolysis: Water attacks the boron center, cleaving the anhydride linkage. This releases benzoic acid and 2-hydroxy-1,3,2-dioxaborolane.

-

Secondary Hydrolysis: The dioxaborolane ring itself hydrolyzes (though slower than the anhydride cleavage), eventually yielding boric acid and ethylene glycol.

Estimated Half-life (

Thermal Stability

-

Solid State: Moderately stable if dry. However, mixed anhydrides can undergo disproportionation at elevated temperatures (>80°C) into symmetrical anhydrides (benzoic anhydride) and pyroborates.

-

Solution: Stable in dry, aprotic solvents (DCM, THF, Toluene). Unstable in protic solvents (MeOH, Water) or nucleophilic solvents (DMF/DMSO) over long periods due to ligand exchange.

Degradation Mechanism

The following diagram illustrates the stepwise hydrolysis pathway that occurs when the compound is exposed to ambient moisture.

Figure 1: Hydrolytic degradation pathway of 1,3,2-dioxaborolan-2-yl benzoate upon exposure to atmospheric moisture.

Handling & Storage Protocols

To maintain scientific integrity and reagent purity, the following "Self-Validating" protocols must be employed.

Storage Requirements

-

Atmosphere: Store strictly under Argon or Nitrogen.

-

Temperature: Refrigerate (2–8°C) or Freeze (-20°C) to kinetically slow disproportionation.

-

Container: Schlenk flask or septum-sealed vial taped with Parafilm. Avoid simple screw caps without Teflon liners.

Handling Workflow (Schlenk/Glovebox)

Do not weigh this reagent on an open benchtop balance.

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

-

Transfer: Use a glovebox or standard Schlenk line techniques (cannula transfer or gas-tight syringe).

-

Solvent Selection: Use only anhydrous solvents (dried over molecular sieves or via solvent purification system).

Quality Control (QC) Methodology

Before using the reagent in critical experiments, validate its purity using

| Species | Approximate | Status |

| 1,3,2-dioxaborolan-2-yl benzoate | ~22 - 28 ppm | Intact Reagent |

| Boric Acid / Hydrolysis Products | ~18 - 20 ppm | Degraded |

| Tetra-coordinate Boron (Complex) | ~0 - 5 ppm | Contaminated/Complexed |

Note: Run NMR in anhydrous

Experimental Workflow: Synthesis/Handling

The following diagram outlines the decision logic for handling this compound to ensure stability.

Figure 2: Decision matrix for the safe handling of moisture-sensitive boron carboxylates.

References

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Gros, P. C., & Doudouh, A. (2010). Mixed Anhydrides in Organic Synthesis. In Encyclopedia of Reagents for Organic Synthesis. Wiley.[1] (Provides mechanistic context on mixed anhydride reactivity).

-

Westcott, S. A., et al. (2007). Stability of boronic esters – Structural effects on the relative rates of transesterification. Journal of Organometallic Chemistry, 692(4), 784-790.[2] Link

-

Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents: Technical Bulletin AL-134. Link

Sources

Synthesis Pathways for 4-(1,3,2-Dioxaborolan-2-yl)benzoate: A Strategic Guide to Aryl Halide Borylation

Executive Summary

The synthesis of alkyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoates from their corresponding aryl halides is a foundational transformation in medicinal chemistry and materials science. These pinacolborane (Bpin) derivatives are highly stable, easily handled, and serve as premier electrophile-coupling partners in Suzuki-Miyaura cross-coupling reactions. However, the presence of the electrophilic ester moiety on the benzoate backbone introduces significant chemoselectivity challenges. This whitepaper details the mechanistic causality, pathway selection, and self-validating experimental protocols required to successfully borylate these sensitive substrates.

Mechanistic Rationale and Pathway Selection

When designing a synthesis pathway for 4-(1,3,2-dioxaborolan-2-yl)benzoate from an aryl halide (such as methyl 4-bromobenzoate or methyl 4-iodobenzoate), the chemist must navigate the "Base Problem" and the inherent electrophilicity of the ester group.

Classical borylation relies on halogen-lithium exchange using

To achieve high chemoselectivity, researchers must rely on one of two advanced pathways:

-

Palladium-Catalyzed Miyaura Borylation (The Industry Standard): Utilizes transition-metal catalysis to completely bypass the need for highly nucleophilic organometallic intermediates[1].

-

Turbo-Grignard Halogen-Metal Exchange (The Atom-Economical Alternative): Utilizes Knochel's reagent (

-PrMgCl·LiCl) to form a mild arylmagnesium intermediate that tolerates the ester group at moderate cryogenic temperatures (-20 °C).

Caption: Decision matrix for borylating ester-containing aryl halides based on chemoselectivity.

The Industry Standard: Palladium-Catalyzed Miyaura Borylation

First described by Miyaura and Suzuki, this pathway reacts an aryl halide with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a mild base[1].

Causality Behind Experimental Choices

-

Catalyst Selection (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide "bite angle." This steric bulk is critical because it accelerates the final reductive elimination step, forcing the bulky aryl and Bpin groups together to form the C-B bond[1][2].

-

Base Selection (KOAc): The choice of potassium acetate is the most critical mechanistic parameter. Why not use a stronger base like K₂CO₃ or NaOH? Strong bases would activate the newly formed arylboronate ester by forming a reactive boronate complex, triggering an undesired Suzuki-Miyaura homocoupling with the unreacted aryl halide[1]. KOAc is perfectly tuned: it is basic enough to facilitate halide-acetate ligand exchange on the Pd(II) intermediate, but too weak to activate the Ar-Bpin product for cross-coupling[3].

-

Solvent and Atmosphere (1,4-Dioxane, N₂/Ar): The reaction is highly sensitive to oxygen, which can induce the decomposition of the diboron reagent and oxidize the Pd(0) active catalyst[4]. 1,4-Dioxane allows for a sufficiently high reaction temperature (80–90 °C) to drive the catalytic cycle[2].

Caption: Catalytic cycle of Pd-catalyzed Miyaura borylation highlighting key organometallic intermediates.

Self-Validating Protocol: Miyaura Borylation of Methyl 4-Bromobenzoate

This protocol describes the synthesis of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate[5]. The system is designed with In-Process Controls (IPCs) to validate success at each stage.

Reagents:

-

Methyl 4-bromobenzoate (1.0 equiv, limiting reagent)

-

Bis(pinacolato)diboron (B2pin2) (1.2 equiv)

-

Potassium acetate (KOAc) (3.0 equiv, strictly oven-dried)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 - 0.05 equiv)

-

Anhydrous 1,4-Dioxane (10 mL / mmol)

Step-by-Step Methodology:

-

Preparation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromobenzoate, B2pin2, and KOAc. Seal the flask with a septum and purge with Argon for 10 minutes. Add anhydrous 1,4-dioxane via syringe.

-

Solvent Deoxygenation: Sparge the suspension with Argon for 15 minutes. Causality: Removing dissolved O₂ prevents the oxidative homocoupling of B2pin2[4].

-

Catalyst Addition: Briefly open the system under positive Argon flow and add the Pd(dppf)Cl₂·CH₂Cl₂ complex. The suspension will appear reddish-orange.

-

Reaction Execution: Heat the mixture to 80–90 °C in an oil bath.

-

Validation Checkpoint 1 (Visual): Within 30–60 minutes, the mixture should transition from reddish-orange to a dark brown/black suspension. This color shift confirms the reduction of Pd(II) to the active Pd(0) species and the precipitation of KBr salts.

-

-

Monitoring (IPC): After 6 hours, sample the reaction. Perform TLC (Hexanes/EtOAc 9:1).

-

Validation Checkpoint 2 (Analytical): The starting material (UV active) should be consumed. The product typically runs with a very similar R_f to the bromide but can be distinguished via GC-MS or by staining with KMnO₄ (boronates often stain distinctively).

-

-

Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) or recrystallization from heptane to afford the target boronate ester as a solid[5].

Quantitative Data & Pathway Comparison

While Miyaura borylation is the primary choice, Knochel's Turbo-Grignard (

The table below summarizes the quantitative and operational differences between the two validated pathways.

| Parameter | Miyaura Borylation (Pathway A) | Turbo-Grignard Borylation (Pathway C) |

| Active Reagents | Pd(dppf)Cl₂, B2pin2, KOAc | |

| Optimal Substrate | Aryl Bromides / Aryl Iodides | Aryl Iodides (Bromides react slower) |

| Operating Temperature | 80 °C to 90 °C | -20 °C to Room Temperature |

| Ester Tolerance | Excellent (Completely inert) | Good (Requires strict temp control) |

| Atom Economy | Low (Generates 1 equiv of Bpin waste) | High (Direct trapping with |

| Scalability | High (Industry standard for >10 kg) | Moderate (Exothermic quench risks) |

| Primary Failure Mode | O₂ ingress causing Pd oxidation | Temp spike causing ester attack |

References

The following sources were utilized to ground the mechanistic claims, protocol standards, and historical context of the chemical pathways described in this guide:

-

[1] Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Hal. National Science Foundation (NSF PAR). 1

-

[2] Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Preprints.org. 2

-

[3] Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. J. Org. Chem. 2021 (via Scribd). 3

-

[4] Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. ACS Publications.4

-

[5] The Design and Synthesis of Small Molecule Therapeutics and Vaccine Prophylactics as Medical Solutions for Organophosphorus Expo. Ohio State University (osu.edu). 5

Sources

Navigating the Boron Landscape: A Technical Guide to Boronic Acids and Their 1,3,2-Dioxaborolan-2-yl Esters for Drug Discovery Professionals

In the intricate world of modern synthetic chemistry, particularly within the demanding landscape of drug discovery and development, the choice of reagents can dictate the success or failure of a synthetic campaign. Among the most versatile and powerful tools in the synthetic chemist's arsenal are organoboron compounds. This guide provides an in-depth technical exploration of two key classes of these reagents: boronic acids and their corresponding 1,3,2-dioxaborolan-2-yl esters, with a focus on the widely used pinacol esters. We will delve into their fundamental differences, practical advantages, and the strategic considerations that guide their selection and application in complex molecule synthesis.

The Fundamental Dichotomy: Structure and Intrinsic Properties

At their core, the difference between boronic acids and their dioxaborolan-2-yl esters lies in the nature of the groups attached to the boron atom. A boronic acid possesses two hydroxyl (-OH) groups, while a boronic ester has these hydroxyls replaced by a diol, most commonly pinacol (2,3-dimethyl-2,3-butanediol), forming a five-membered dioxaborolane ring. This seemingly subtle structural modification has profound implications for the stability, handling, and reactivity of these compounds.[1]

Boronic acids are characterized by an sp²-hybridized boron atom with a vacant p-orbital, rendering them mild Lewis acids.[1][2] This Lewis acidity is a key feature, influencing their reactivity and their ability to interact with other molecules. However, the presence of the hydroxyl groups also makes them susceptible to various degradation pathways.

The Challenge of Stability in Boronic Acids

While indispensable in many synthetic transformations, boronic acids are often beset by stability issues that can complicate their storage, handling, and use in reactions.[3][4] Key degradation pathways include:

-

Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved by a proton source, such as water or alcohol, replacing the boronic acid group with a hydrogen atom.[5] This process is often a significant contributor to reduced yields in cross-coupling reactions.[6]

-

Oxidation: The carbon-boron bond can be susceptible to oxidation, particularly in the presence of air, leading to the formation of corresponding alcohols or phenols.[7][8]

-

Trimerization (Boroxine Formation): Under anhydrous conditions, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[8] While this is often a reversible process, it can lead to issues with accurate weighing and stoichiometry in reactions.[8]

These stability concerns necessitate careful handling and storage of boronic acids, often under inert atmospheres and refrigerated conditions.[2]

The Advantage of Protection: 1,3,2-Dioxaborolan-2-yl Esters

The conversion of a boronic acid to its 1,3,2-dioxaborolan-2-yl ester, particularly a pinacol boronate ester (Bpin), is a widely adopted strategy to mitigate the inherent instability of the parent acid.[3][4] The bulky pinacol group sterically shields the boron center, significantly enhancing its stability towards hydrolysis, oxidation, and protodeboronation.[9][10] This increased stability translates to several practical advantages:

-

Enhanced Shelf-Life: Pinacol boronate esters are generally more stable to storage over extended periods compared to their corresponding boronic acids.[9]

-

Ease of Handling: Their reduced sensitivity to air and moisture makes them easier to handle in a standard laboratory setting.[10]

-

Improved Purification: Boronate esters are less polar than boronic acids and are often crystalline solids or oils that can be readily purified by standard techniques like silica gel chromatography.[2][11] In contrast, the high polarity and potential for degradation on silica can make the purification of boronic acids challenging.[12][13]

Reactivity in the Crucible: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[4][14] Both boronic acids and their esters are key nucleophilic partners in this palladium-catalyzed transformation.[6][10]

The Role of the Boron Species in the Catalytic Cycle

The generally accepted mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent primarily influences the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

For a long time, it was believed that boronate esters needed to first hydrolyze to the corresponding boronic acid in situ to participate in the catalytic cycle.[15] However, more recent mechanistic studies have provided evidence that boronate esters can directly undergo transmetalation, albeit often at a slower rate than the corresponding boronic acid.[15] The presence of a base is crucial, as it activates the boron species by forming a more nucleophilic "ate" complex.[9]

A Comparative Analysis of Reactivity

While boronate esters offer superior stability, boronic acids are often considered to be more reactive in the Suzuki-Miyaura coupling.[16][17] The higher reactivity of boronic acids can be attributed to the more facile formation of the boronate "ate" complex upon reaction with a base.[17] This can lead to faster reaction times and potentially higher yields, especially with challenging substrates.

However, the enhanced stability of boronate esters can be a decisive advantage, particularly when dealing with substrates that are themselves unstable or when the desired reaction requires prolonged heating.[9] The slow release of the active boronic acid from the ester under the reaction conditions can sometimes be beneficial in minimizing side reactions like homocoupling of the boronic acid.[4]

The choice between a boronic acid and its pinacol ester is therefore a nuanced one, requiring careful consideration of the specific substrates, reaction conditions, and the potential for degradation of the boron reagent.

Practical Considerations: Synthesis, Purification, and Handling

The practical aspects of working with boronic acids and their esters are a critical component of their utility in a drug discovery setting, where efficiency and reproducibility are paramount.

Synthesis of Boronic Acids and Their Esters

A variety of methods exist for the synthesis of both boronic acids and their esters.[18]

-

From Organometallic Reagents: A traditional and widely used method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup to yield the boronic acid.[19][20] The corresponding pinacol ester can then be prepared by condensation with pinacol.[21]

-

Miyaura Borylation: This palladium-catalyzed reaction allows for the direct conversion of aryl or vinyl halides or triflates to the corresponding pinacol boronate ester using a diboron reagent such as bis(pinacolato)diboron (B₂pin₂).[9] This method is highly valued for its excellent functional group tolerance.

Purification and Characterization

As previously mentioned, the purification of boronate esters is generally more straightforward than that of boronic acids.[2][11] Pinacol boronate esters are typically less polar and can be purified by silica gel chromatography, often with good recovery.[12][13] Boronic acids, being more polar and prone to decomposition, can be challenging to purify by chromatography and may require recrystallization or other techniques.

In terms of characterization, ¹¹B NMR spectroscopy is a valuable tool for analyzing organoboron compounds, providing information about the coordination state of the boron atom.[22]

Beyond the Basics: Advanced Boronate Esters

While pinacol esters are the most common, other diol and diamine protecting groups have been developed to further tune the stability and reactivity of boronate esters.[4]

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are resistant to chromatography and can be carried through multiple synthetic steps before being deprotected under mild basic conditions to release the free boronic acid.[4][5] This "slow release" strategy is particularly useful for working with unstable boronic acids.[5]

-

Epin Esters: 3,4-diethyl-hexane-3,4-diol (Epin) boronic esters have demonstrated enhanced stability compared to pinacol esters, aiding in chromatographic purification and providing higher yields in some Suzuki-Miyaura couplings.[3][12]

Summary and Strategic Recommendations

The choice between a boronic acid and its 1,3,2-dioxaborolan-2-yl ester is a critical decision in the design of a synthetic route. The following table summarizes the key differences to guide this selection process.

| Feature | Boronic Acids | 1,3,2-Dioxaborolan-2-yl Esters (Pinacol Esters) |

| Stability | Generally lower; susceptible to protodeboronation, oxidation, and boroxine formation.[3][5][8] | Generally higher; sterically protected and more resistant to degradation.[9][10] |

| Handling | Require more careful handling, often under inert atmosphere.[2] | Easier to handle in air.[10] |

| Purification | Can be challenging due to high polarity and instability on silica gel.[12][13] | Generally straightforward by silica gel chromatography.[2][11] |

| Reactivity in Suzuki Coupling | Often more reactive, leading to faster reaction times.[16][17] | Generally less reactive but can be advantageous for unstable substrates.[9][15] |

| Common Synthesis | Reaction of organometallics with trialkyl borates.[19][20] | Miyaura borylation from halides/triflates or esterification of boronic acids.[9][21] |

Strategic Recommendations for the Drug Development Professional:

-

For robust, scalable syntheses and for building block libraries, prioritize the use of 1,3,2-dioxaborolan-2-yl esters (pinacol esters). Their enhanced stability, ease of handling, and straightforward purification make them ideal for routine use and for ensuring reproducibility.[10][23]

-

When dealing with particularly unstable boronic acids (e.g., some heteroaromatic derivatives), consider advanced protecting groups like MIDA. The ability to perform a late-stage deprotection can be invaluable.[4][5]

-

If a specific Suzuki-Miyaura coupling is sluggish or gives low yields with a pinacol ester, the corresponding boronic acid may offer improved reactivity. [16][17] However, be prepared to handle the potential instability of the free acid.

-

Always consider the overall synthetic route. The compatibility of the boron reagent with other functional groups and reaction conditions throughout the sequence is paramount. Boronate esters often provide a greater degree of compatibility.[24]

References

- Assessing the stability and reactivity of a new gener

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- The Significance of Boronate Esters in Modern Pharmaceutical Synthesis.

- Boronic Acids and Esters - Building Block / BOC Sciences.

- Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.

- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Arom

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Boronic acid - Wikipedia.

- Synthesis and Application of Boronic Acid Deriv

- Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.

- Synthesis of boronic esters derived from boronic and diboronic acids and tartrate deriv

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Medi

- Selection of boron reagents for Suzuki–Miyaura coupling.

- Degradation pathways of a peptide boronic acid deriv

- Recent progress in the synthesis of pyridinylboronic acids and esters.

- Protodeboron

- Book Review: Boronic Acids - Dennis G. Hall.

- UNIVERSITY OF CALIFORNIA SANTA CRUZ SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE.

- boronic esters - Organic Syntheses Procedure.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Organoboronic acids/esters as effective drug and prodrug candidates in cancer tre

- stability of Methylboronic acid pinacol ester-d3 under different reaction conditions.

- Boronic Acids & Deriv

- Metal-Free Catalytic Cross-Coupling of Esters and Boranes.

- Which conditions are favorable for the efficient Suzuki coupling?

- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- Organoborons.

- Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Deriv

- Comparison of reactivity of different boron reagents (a) The predicted...

- Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers.

- Facile Chromatographic Method for Purific

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.

- Synthesis of boronic esters and boronic acids using grignard reagents.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. acs.digitellinc.com [acs.digitellinc.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. boronmolecular.com [boronmolecular.com]

- 19. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 20. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. escholarship.org [escholarship.org]

- 23. nbinno.com [nbinno.com]

- 24. 硼酸及其衍生物 [sigmaaldrich.com]

An In-depth Technical Guide to Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Synthesis, Handling, and Application in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a key building block in modern organic synthesis. We will delve into its chemical properties, safety considerations, and practical applications, with a focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended to serve as a practical resource for laboratory professionals, offering insights into the safe and effective use of this versatile reagent.

Compound Profile and Physicochemical Properties

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an aromatic boronic acid pinacol ester. The presence of the pinacolborane group provides enhanced stability compared to the corresponding boronic acid, making it a favored reagent in many synthetic applications.[1] Its structure combines a para-substituted ethyl benzoate moiety with a dioxaborolane ring, rendering it an important intermediate for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[2]

Table 1: Physicochemical Properties of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

| Property | Value | Reference(s) |

| CAS Number | 195062-62-5 | [3][4] |

| Molecular Formula | C₁₅H₂₁BO₄ | [3] |

| Molecular Weight | 276.14 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or white to yellow powder | [3][5] |

| Boiling Point | 330 °C (lit.) | [4] |

| Density | 1.052 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.5 (lit.) | [4] |

Hazard Identification and Safety Precautions

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H332: Harmful if inhaled.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat and, if there is a risk of splashing, a chemical-resistant apron.

-

Respiratory Protection: In case of insufficient ventilation or the generation of aerosols, a NIOSH-approved respirator is recommended.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[6]

Stability and Reactivity

Arylboronic acid pinacol esters, such as the title compound, are generally more stable than their corresponding boronic acids.[1] This enhanced stability is a key advantage, as they are less prone to dehydration to form boroxines. However, they are susceptible to hydrolysis, deboronation, and oxidation under certain conditions.[1] The stability of boronic esters can be influenced by factors such as pH, temperature, and the presence of moisture.

Application in Suzuki-Miyaura Cross-Coupling

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[2] This reaction is widely employed in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and advanced materials.[8]

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide).

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) complex. This step is facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with an Aryl Halide

The following is a general protocol for the Suzuki-Miyaura coupling reaction. It is important to note that the optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific aryl halide used.[9]

Materials

-

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 equiv)

-

Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, the aryl halide, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent and the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[9]

Analytical Data

While a complete set of authenticated spectra for ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate was not found in the publicly available literature at the time of this writing, the following table provides expected characteristic signals based on the analysis of similar compounds. Researchers should always confirm the identity and purity of their materials using appropriate analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and the methyl groups of the pinacol ester. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the carbons of the ethyl group, and the carbons of the pinacol moiety. |

| IR | A strong absorption band for the C=O stretch of the ester, C-O stretching bands, and aromatic C-H and C=C stretching vibrations. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (276.14 g/mol ). |

Conclusion

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability compared to the corresponding boronic acid makes it a preferred choice for many applications. By following the safety precautions, handling guidelines, and the general experimental protocol outlined in this guide, researchers can effectively and safely utilize this compound in their synthetic endeavors.

References

-

ACS Fall 2023. Assessing the stability and reactivity of a new generation of boronic esters. [Link]

-

The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2014. [Link]

-

PubMed. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

-

ResearchGate. (PDF) Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

-

ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

-

Magritek. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. [Link]

-

SpectraBase. Ethyl 4-(3-(4'-carbamoyl-[1,4'-bipiperidin]-1'-yl)-2,5-dioxopyrrolidin-1-yl)benzoate - Optional[13C NMR] - Chemical Shifts. [Link]

-

Masaryk University. tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. [Link]

-

ResearchGate. Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and.... [Link]

-

PubChem. 4-Ethoxycarbonylphenylboronic acid. [Link]

Sources

- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. strem.com [strem.com]

- 4. ETHYL 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOATE | 195062-62-5 [chemicalbook.com]

- 5. strem.com [strem.com]

- 6. achmem.com [achmem.com]

- 7. Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 2828439-80-9 [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Guide to Pinacol Boronate Benzoate Intermediates: Structural Properties and Synthetic Applications

Introduction: The Strategic Role of Bpin-Benzoates

In the landscape of modern medicinal chemistry, pinacol boronate benzoate intermediates represent a cornerstone class of building blocks. These compounds, characterized by a benzoate ester core functionalized with a pinacol boronic ester (Bpin) moiety, serve as versatile electrophile-nucleophile hybrids.

Their primary utility lies in the Suzuki-Miyaura cross-coupling reaction , where the Bpin group acts as a stable, easily handled surrogate for boronic acids. Unlike free boronic acids, which can suffer from protodeboronation or trimerization (boroxine formation), pinacol esters offer enhanced stability during purification and storage. For drug development professionals, these intermediates provide a modular entry point to biaryl scaffolds—a structural motif prevalent in over 25% of FDA-approved small molecule drugs.

This guide provides a rigorous technical analysis of their molecular properties, synthesis, and application, grounded in high-fidelity experimental protocols.

Structural Analysis and Physical Properties

General Structural Framework

The core structure consists of a benzene ring substituted with two key functional groups:

-

Alkoxycarbonyl group (Benzoate):

(where R is typically Methyl, Ethyl, or tert-Butyl). -

Pinacol Boronate group:

where the diol is pinacol (

General Formula:

Molecular Weight and Formula Data

The following table summarizes the physicochemical properties of the most critical intermediates used in pharmaceutical synthesis.

| Compound Name | Structure Type | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 4-Bpin-benzoate | Para-substituted | 262.11 | 171364-80-0 | |

| Ethyl 4-Bpin-benzoate | Para-substituted | 276.14 | 195062-62-5 | |

| Methyl 3-Bpin-benzoate | Meta-substituted | 262.11 | 171364-81-1 | |

| Ethyl 2-Bpin-benzoate | Ortho-substituted | 276.14 | 269409-99-6 | |

| tert-Butyl 4-Bpin-benzoate | Para-substituted | 304.19 | 192863-37-9 |

Key Insight: The molecular weight increases by approx. 14.03 g/mol for every methylene (

Synthetic Methodologies

The synthesis of these intermediates generally follows one of three pathways, selected based on the availability of starting materials and the desired substitution pattern.

Pathway A: Miyaura Borylation (Palladium-Catalyzed)

This is the industry standard for generating Bpin-benzoates from aryl halides. It involves the coupling of bis(pinacolato)diboron (

-

Mechanism:

catalytic cycle involving oxidative addition, transmetallation with -

Advantages: High functional group tolerance; commercially available precursors.[1]

Pathway B: Iridium-Catalyzed C-H Activation

A more atom-economical approach that directly borylates the benzoate ring.

-

Selectivity: Controlled by steric factors. For benzoates, Ir-catalysts often favor meta or para positions depending on the ligand (e.g., dtbpy).

-

Reagents:

, ligand,

Pathway C: Esterification of Borono-Benzoic Acids

Used when the carboxylic acid form (4-boronobenzoic acid) is the starting material.

-

Protocol: Standard Fischer esterification or coupling with alkyl halides.

-

Limitation: Requires careful control to prevent protodeboronation under harsh acidic conditions.

Experimental Protocol: Synthesis of Methyl 4-Bpin-benzoate

Objective: Synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate via Miyaura Borylation. Scale: 10 mmol input.

Reagents & Materials

-

Substrate: Methyl 4-bromobenzoate (2.15 g, 10 mmol)

-

Boron Source: Bis(pinacolato)diboron (

) (2.79 g, 11 mmol) -

Catalyst:

( -

Base: Potassium Acetate (KOAc), anhydrous (2.94 g, 30 mmol)

-

Solvent: 1,4-Dioxane (anhydrous, degassed) or DMSO.

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cycle with Argon/Vacuum (3x) to remove oxygen.

-

Why:

species generated in situ are oxygen-sensitive.

-

-

Reagent Loading: Under a counter-flow of Argon, add Methyl 4-bromobenzoate,

, KOAc, and-

Why KOAc? A weak base is critical. Strong bases (like NaOH) promote hydrolysis or competing Suzuki coupling of the product with the starting material.

-

-

Solvation: Add anhydrous 1,4-Dioxane (30 mL) via syringe.

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes) or LC-MS.

-

Endpoint: Disappearance of the aryl bromide.

-

-

Workup:

-

Purification: The crude residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Note: Pinacol esters can degrade on acidic silica; adding 1%

to the eluent can prevent this.

-

Visualizations

Catalytic Cycle: Miyaura Borylation

The following diagram illustrates the mechanistic pathway converting the aryl halide to the pinacol boronate.

Figure 1: Catalytic cycle of the Pd-catalyzed Miyaura borylation reaction.

Workflow: Synthesis and Purification

A logical flow for the experimental execution.

Figure 2: Step-by-step workflow for the synthesis and isolation of pinacol boronate benzoates.

References

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995).[5] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Billingsley, K. L., & Buchwald, S. L. (2008).[6] A Highly Efficient Palladium-Catalyzed Borylation of Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(14), 5589–5591. Link

-

Chow, W. K., et al. (2010). Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates. Angewandte Chemie International Edition, 49(10), 1846-1849. Link

-

Thermo Fisher Scientific. Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Product Specifications. Link

-

ChemicalBook. Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Properties and Data. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ftp.orgsyn.org [ftp.orgsyn.org]

- 3. Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Verification Required - Princeton University Library [oar.princeton.edu]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

shelf life and storage conditions for dioxaborolane benzoates

An In-Depth Technical Guide to the Shelf Life and Storage of Dioxaborolane Benzoates

Executive Summary

Dioxaborolane benzoates—specifically pinacol boronic esters conjugated to benzoate derivatives, such as ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate—are indispensable building blocks in modern synthetic organic chemistry, pharmaceutical drug development, and materials science[1]. While the pinacol (tetramethyl-1,3,2-dioxaborolane) protecting group provides a significant steric shield compared to acyclic boronic esters, these compounds remain susceptible to environmental degradation[2]. This whitepaper provides a comprehensive, causality-driven analysis of their degradation mechanisms, quantitative shelf-life expectations, and self-validating protocols for optimal storage and handling.

The Chemistry of Degradation: Understanding the "Why"

To establish effective storage protocols, researchers must first understand the thermodynamic and kinetic vulnerabilities of the carbon-boron (C-B) and boron-oxygen (B-O) bonds. Dioxaborolane benzoates primarily degrade via two interconnected pathways: Hydrolysis and Protodeboronation [3].

Hydrolytic Cleavage

Boron is

Protodeboronation

Protodeboronation is the irreversible cleavage of the C-B bond, replacing the boronate moiety with a proton (yielding the des-borylated benzoate,

-

Direct Protodeboronation: Cleavage of the intact pinacol ester[3].

-

Pre-hydrolytic Protodeboronation: Hydrolysis to the free boronic acid, which then undergoes rapid protodeboronation[3].

Because the free boronic acid often protodeboronates orders of magnitude faster than the pinacol ester, preventing initial moisture-driven hydrolysis is the critical linchpin in extending the shelf life of these compounds[2].

Degradation pathways of dioxaborolane benzoates via hydrolysis and protodeboronation.

Quantitative Stability Data & Shelf Life

The stability of dioxaborolane benzoates is a direct function of temperature, atmospheric composition, and humidity. By controlling these variables, the activation energy required for both hydrolysis and protodeboronation is suppressed.

The following table synthesizes the expected shelf life of dioxaborolane benzoates under varying environmental conditions[5][7].

| Storage Condition | Atmosphere | Temperature | Estimated Shelf Life | Primary Degradation Risk |

| Optimal | Nitrogen / Argon | 2–8 °C | 24–36 Months | Negligible |

| Acceptable | Nitrogen / Argon | ≤ 30 °C | 12–24 Months | Slow thermal degradation |

| Suboptimal | Ambient Air | 2–8 °C | 3–6 Months | Hydrolysis (Moisture) |

| High Risk | Ambient Air | > 30 °C | < 1 Month | Protodeboronation & Hydrolysis |

Causality Note: Refrigeration (2–8 °C) is highly recommended because it lowers the kinetic energy available to overcome the activation barrier for C-B bond cleavage[7]. However, cold storage introduces the risk of condensation (moisture) upon removal from the refrigerator. Therefore, inert gas backfilling is a non-negotiable requirement.

Self-Validating Experimental Protocols

To ensure scientific integrity, handling and storage must be treated as a self-validating system. The protocols below ensure that the material is protected from degradation and that its integrity is empirically verified before use in sensitive cross-coupling reactions.

Protocol A: Optimal Handling and Long-Term Storage

This step-by-step methodology prevents the introduction of atmospheric moisture and oxygen, effectively neutralizing the pre-hydrolytic protodeboronation pathway.

-

Equilibration: Upon receiving the dioxaborolane benzoate, do not open the container immediately. Allow the sealed bottle to equilibrate to room temperature (approx. 20–25 °C) for at least 2 hours. Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the chemical, initiating hydrolysis.

-

Inert Transfer: Transfer the unopened bottle into a glovebox purged with high-purity Argon or Nitrogen (

ppm, -

Aliquoting: Divide the bulk material into single-use or small-batch aliquots using amber glass vials. Causality: Amber glass protects the compound from photochemical degradation, while aliquoting prevents repeated freeze-thaw-open cycles that cumulatively introduce moisture.

-

Sealing: Seal the vials with PTFE-lined silicone septa and crimp caps while still inside the glovebox.

-

Cold Storage: Remove the sealed vials from the glovebox and immediately store them in a dedicated, desiccated refrigerator at 2–8 °C[7].

Self-validating workflow for the handling and long-term storage of moisture-sensitive boronic esters.

Protocol B: Quality Control & Integrity Verification (NMR/HPLC)

If a batch of dioxaborolane benzoate has been stored for

-

Sample Preparation: Inside a glovebox, dissolve 10 mg of the compound in 0.5 mL of anhydrous

or -

NMR Analysis: Acquire a standard proton NMR spectrum.

-

Target Signal: Look for the sharp singlet at

ppm corresponding to the 12 equivalent methyl protons of the intact pinacol ring. -

Degradation Signal: Check for a shifted singlet at

ppm, which indicates the presence of free pinacol (a direct marker of hydrolysis)[4].

-

-

NMR Analysis (Optional but Recommended): Acquire a Boron-11 spectrum. Intact aryl pinacol boronic esters typically resonate as a broad singlet around

-

HPLC Assessment: If using Reversed-Phase HPLC, ensure the mobile phase is slightly acidic (e.g., 0.1% Formic Acid) to prevent on-column hydrolysis. Causality: Basic mobile phases will artificially induce protodeboronation and hydrolysis during the run, leading to false-positive degradation results[8].

Conclusion

Dioxaborolane benzoates are highly valuable but chemically vulnerable reagents. Their shelf life is dictated by the suppression of B-O bond hydrolysis and C-B bond protodeboronation. By enforcing strict anhydrous handling (glovebox aliquoting) and minimizing thermal kinetic energy (refrigeration at 2–8 °C), researchers can extend the viability of these compounds up to 36 months, ensuring high yields and reproducibility in downstream synthetic applications.

References

-

handom-chem.com - Isopropenylboronic acid pinacol ester used to synthesize pyrimidine ketone amide phosphodiesterase 2 inhibitors URL: [Link][5]

-

researchgate.net - Stability of Boronic Esters to Hydrolysis: A Comparative Study URL: [Link][8]

-

meiji.ac.jp - 2,2'-Ethylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]: A Cutting-Edge Borane Derivative URL: [Link][7]

-

acs.org - In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface URL: [Link][2]

-

acs.org - Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release URL:[Link][4]

-

ed.ac.uk - Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis URL:[Link][3]

Sources

- 1. CAS 195062-62-5: Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxab… [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isopropenylboronic acid pinacol ester used to synthesize pyrimidine ketone amide phosphodiesterase 2 inhibitors [handom-chem.com]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. Pannellum [meiji.ac.jp]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (1,3,2-Dioxaborolan-2-yl)benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Benzoate Boronate Esters in Modern Synthesis